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Benzyl 2-(glycyloxy)acetate

Cat. No.: B12840842
M. Wt: 223.22 g/mol
InChI Key: WCFYWGPXNCEONG-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry Research

Esters are a fundamental class of organic compounds, widely recognized for their diverse applications, ranging from fragrances and flavorings to pharmaceuticals and polymers. wikipedia.orgfoodb.caatamankimya.com The benzyl (B1604629) ester functional group, specifically, is a common motif in organic synthesis, often employed as a protecting group for carboxylic acids due to its relative stability and the ease of its removal under specific conditions. researchgate.nettubitak.gov.tr Research in ester chemistry is continually evolving, with ongoing efforts to develop novel catalysts for their synthesis, such as lipases and various inorganic catalysts, to improve efficiency and yield. bibliomed.orgmdpi.com The synthesis of a compound like Benzyl 2-(glycyloxy)acetate would likely involve esterification reactions, potentially utilizing precursors such as benzyl alcohol, a glycine (B1666218) derivative, and an acetic acid derivative. google.comgoogle.com The study of such a molecule could offer new insights into reaction mechanisms and the properties of multifunctional esters.

Significance in Glycine-Derived Compound Investigations

Glycine, the simplest amino acid, is a critical building block in biochemistry and a versatile component in medicinal chemistry. ontosight.ainih.gov Its incorporation into more complex molecules can impart specific biological activities or alter physicochemical properties. acs.org For instance, glycine and its derivatives are studied for their roles in neurotransmission and as potential therapeutic agents. nih.gov Esters of glycine, such as glycine benzyl ester, are common intermediates in peptide synthesis and other chemical transformations. researchgate.nettubitak.gov.tr The investigation of this compound would contribute to the broader understanding of how the conjugation of glycine with other chemical scaffolds influences molecular behavior and potential applications, possibly in areas like drug delivery or pro-drug design.

Overview of Current Research Trajectories and Knowledge Gaps for this compound

A comprehensive search of scientific literature and chemical databases reveals a significant knowledge gap concerning this compound. There are no specific research articles, patents, or detailed experimental data dedicated to its synthesis, characterization, or application. This absence suggests that this compound is either a novel compound that has not yet been synthesized or a theoretical structure that has not been the subject of published research.

The primary research trajectory would, therefore, begin with the very synthesis and purification of the compound. Following its successful synthesis, detailed characterization using modern analytical techniques would be essential. The exploration of its chemical reactivity, stability, and physical properties would form the next phase of research. Finally, its potential applications, guided by the properties of its constituent parts (benzyl ester and glycine moiety), could be investigated. The current void in knowledge presents a clear opportunity for original research in the field of synthetic organic and medicinal chemistry.

Chemical and Physical Properties

Due to the lack of available literature, the specific chemical and physical properties of this compound have not been experimentally determined. The following table represents the data that would need to be ascertained through future research.

PropertyValue
Molecular Formula C11H13NO4 (Predicted)
Molecular Weight Data Not Available
Appearance Data Not Available
Boiling Point Data Not Available
Melting Point Data Not Available
Solubility Data Not Available

Spectroscopic Data

No spectroscopic data for this compound are available in the public domain. The acquisition of this data would be a primary objective following the compound's synthesis to confirm its structure.

Spectroscopy Type Expected Data / Peaks
¹H NMR Data Not Available
¹³C NMR Data Not Available
Mass Spectrometry Data Not Available
Infrared (IR) Data Not Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B12840842 Benzyl 2-(glycyloxy)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2-oxo-2-phenylmethoxyethyl) 2-aminoacetate

InChI

InChI=1S/C11H13NO4/c12-6-10(13)16-8-11(14)15-7-9-4-2-1-3-5-9/h1-5H,6-8,12H2

InChI Key

WCFYWGPXNCEONG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC(=O)CN

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Benzyl 2 Glycyloxy Acetate

Established and Emerging Approaches to Esterification Relevant to Benzyl (B1604629) 2-(glycyloxy)acetate

The final step in the proposed synthesis of Benzyl 2-(glycyloxy)acetate is the esterification of the 2-(glycyloxy)acetic acid intermediate with benzyl alcohol. Several well-established esterification methods are applicable, alongside emerging, more efficient techniques.

Direct Esterification (Fischer Esterification): This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound synthesis, this would entail reacting 2-(glycyloxy)acetic acid with benzyl alcohol. The reaction is reversible, and to drive it towards the product, water is typically removed, or an excess of one reactant is used.

Transesterification: An alternative route involves the reaction of a methyl or ethyl ester of 2-(glycyloxy)acetic acid with benzyl alcohol. This method can be catalyzed by either acids or bases and can sometimes offer advantages in terms of milder reaction conditions and higher yields. A notable example is the transesterification of β-keto esters with benzyl alcohol, which has been achieved in excellent yields under solvent-free conditions using silica-supported boric acid as a heterogeneous catalyst. nih.gov

Reaction from Benzyl Alcohol and Acetic Acid Derivatives: While not directly applicable to the synthesis of the target molecule from its immediate precursors, the extensive research on the synthesis of benzyl acetate (B1210297) from benzyl alcohol and acetic acid or its anhydride provides a wealth of information on suitable catalysts and conditions that can be extrapolated.

Development and Refinement of this compound Preparation Pathways

The synthesis of this compound is envisaged as a two-step process: first, the formation of the 2-(glycyloxy)acetic acid intermediate from glycerol and glyoxylic acid, followed by its esterification with benzyl alcohol.

The initial and most critical step is the acetalization of glycerol with glyoxylic acid. This reaction would form a cyclic acetal, specifically a 1,3-dioxolane or 1,3-dioxane ring, with a pendant carboxylic acid group. The reaction is typically acid-catalyzed. The formation of solketal, the acetal of glycerol and acetone, is a widely studied and analogous reaction. This reaction is efficiently catalyzed by various acid catalysts, and the principles can be applied to the reaction with glyoxylic acid.

Once the 2-(glycyloxy)acetic acid intermediate is synthesized and purified, the subsequent esterification with benzyl alcohol can be optimized. Key parameters for optimization include the choice of catalyst, reaction temperature, molar ratio of reactants, and the method of water removal. The use of modern techniques such as microwave-assisted synthesis could also be explored to reduce reaction times and potentially improve yields.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry can be applied to various stages of this compound synthesis to enhance its environmental sustainability.

Use of Greener Solvents and Solvent-Free Conditions: The esterification of solketal with fatty acids has been successfully carried out in a solvent-free system, which is a desirable feature for a green process. nih.gov Similarly, the acetalization of glycerol has been performed in the absence of solvents. mdpi.com

Heterogeneous Catalysis: Employing solid acid catalysts for both the acetalization and esterification steps offers significant environmental benefits. Heterogeneous catalysts can be easily separated from the reaction mixture and, in many cases, reused, reducing waste and simplifying product purification.

Investigation of Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity

The choice of catalyst is paramount for achieving high efficiency and selectivity in the synthesis of this compound. A wide array of catalysts has been investigated for the analogous reactions of esterification and acetalization.

For the esterification of benzyl alcohol, various catalysts have been shown to be effective. These include:

CatalystReactantsYield/ConversionReference
Sulfated Metal-Incorporated MCM-48Benzyl alcohol, Acetic acid98.9% selectivity google.com
Zeolite HX from KaolinAcetic acid, Benzyl alcohol~58.47% conversion rsc.org
Phosphotungstic acidAcetic acid, Benzyl alcohol90.0% yield scispace.com
Strong acid cation exchange resinAcetic acid, Benzyl alcohol84.23% yield scispace.com

For the acetalization of glycerol, which serves as a model for the formation of the 2-(glycyloxy)acetic acid intermediate, several catalytic systems have been explored:

CatalystReactantsYield/ConversionReference
Sulfated ceria-zirconiaGlycerol, Benzaldehyde86% conversion nih.gov
Zeolite BetaGlycerol, Formaldehyde>95% conversion researchgate.net
Triphosphonic-lanthanide coordination polymersGlycerol, Acetone84% conversion mdpi.com
Amberlyst-46Glycerol, Acetone84% yield researchgate.net

The development of a successful synthetic route to this compound would likely involve the careful selection and optimization of these or similar catalytic systems for both the acetalization and esterification steps.

Advanced Structural Elucidation and Spectroscopic Characterization of Benzyl 2 Glycyloxy Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, are not available in the public domain for Benzyl (B1604629) 2-(glycyloxy)acetate. Such data would be crucial for the complete assignment of the proton and carbon skeletons of the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Specific mass spectrometry data, including the molecular ion peak (M+) and the fragmentation pattern under various ionization techniques (e.g., Electron Ionization, Electrospray Ionization), have not been reported. This information is essential for confirming the molecular weight and elucidating the fragmentation pathways of Benzyl 2-(glycyloxy)acetate.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

While general characteristic absorption bands for the functional groups present in this compound (e.g., ester carbonyl, C-O stretching, aromatic C-H) can be predicted, specific experimental IR spectra with precise wavenumbers (cm⁻¹) are not documented. Similarly, no UV-Vis absorption maxima (λmax) have been reported, which would provide information on the electronic transitions within the molecule.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

There is no evidence of a crystal structure for this compound having been determined. X-ray crystallography data, including unit cell dimensions, space group, and atomic coordinates, would be necessary to define its precise three-dimensional structure in the solid state.

Reactivity Profiles and Chemical Transformations of Benzyl 2 Glycyloxy Acetate

Hydrolysis and Transesterification Reaction Kinetics and Mechanisms

The presence of two ester groups—a benzyl (B1604629) ester and an acyloxymethyl ester—is central to the hydrolytic and transesterification behavior of Benzyl 2-(glycyloxy)acetate. The acyloxymethyl group is specifically designed in many prodrug strategies to be significantly more labile than a standard alkyl or benzyl ester.

Hydrolysis: The hydrolysis of this compound can proceed through several catalytic pathways, with the rate and selectivity being highly dependent on the reaction conditions.

Mechanism : Under both acidic (AAC2) and basic (BAC2) conditions, hydrolysis occurs via nucleophilic acyl substitution. In acidic media, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. libretexts.orgwikipedia.org In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. nih.govyoutube.com The rate-determining step in base-catalyzed hydrolysis is often the nucleophilic attack, while under acidic conditions, it can be either the formation or breakdown of the tetrahedral intermediate. nih.govresearchgate.net

Kinetics and Regioselectivity : The acyloxymethyl ester is anticipated to hydrolyze at a much faster rate than the benzyl ester. This enhanced reactivity is due to the electronic effect of the adjacent oxygen atom, which stabilizes the transition state. Enzymatic hydrolysis, for instance by non-specific esterases, would also show a strong preference for cleaving the more labile acyloxymethyl linkage. The pH-rate profile for the hydrolysis of acyloxymethyl esters often exhibits a U-shape, with distinct acid-catalyzed, base-catalyzed, and pH-independent regions. nih.gov

Table 1: Predicted Relative Rates of Hydrolysis for Ester Groups in this compound
ConditionCatalystRelative Rate (Acyloxymethyl Ester)Relative Rate (Benzyl Ester)Primary Products
AcidicH₃O⁺HighLowBenzyl 2-hydroxyacetate, Glycine (B1666218)
BasicOH⁻Very HighModerateBenzyl 2-hydroxyacetate, Glycine
EnzymaticEsteraseVery HighVery LowBenzyl 2-hydroxyacetate, Glycine

Transesterification: This process involves the exchange of the alkoxy group of an ester. Similar to hydrolysis, transesterification is catalyzed by acids or bases. wikipedia.org

Mechanism : The reaction proceeds via a tetrahedral intermediate formed by the nucleophilic attack of an alcohol on the ester's carbonyl carbon. wikipedia.orgyoutube.com The equilibrium nature of the reaction means that using the incoming alcohol as a solvent can drive the reaction to completion. libretexts.org

Regioselectivity : When this compound is treated with an alcohol (e.g., methanol) under catalytic conditions, the reaction is expected to occur preferentially at the more electrophilic and sterically accessible acyloxymethyl ester position. This would result in the formation of methyl 2-((aminoacetyl)oxy)acetate and benzyl alcohol.

Functional Group Modifications and Derivatization Strategies

The diverse functional groups of this compound allow for a variety of modification and derivatization reactions, often with a high degree of chemoselectivity.

Primary Amine Modifications : The primary amino group of the glycine moiety is a potent nucleophile and the most likely site for initial reaction with electrophiles.

N-Acylation : The amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is typically fast and selective, leaving the ester groups intact under controlled conditions. google.com

N-Alkylation/Arylation : The amine can undergo alkylation with alkyl halides or reductive amination with aldehydes/ketones. Palladium-catalyzed N-arylation is also a viable method for introducing aryl groups. nih.gov

Benzyl Ester Modifications : The benzyl ester is a versatile functional group, often employed as a protecting group for carboxylic acids.

Hydrogenolysis : The most selective method for cleaving the benzyl ester is catalytic hydrogenolysis (e.g., using H₂ gas with a Palladium-on-carbon catalyst). acsgcipr.orgacsgcipr.org This reaction is highly specific for the C-O bond at the benzylic position and typically does not affect other ester types or the aromatic ring, yielding the carboxylic acid and toluene. acsgcipr.orgresearchgate.net

Modifications of Both Ester Groups :

Reduction : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both ester groups to their corresponding alcohols. This would yield 2-((2-amino-1-hydroxyethyl)oxy)-1-phenylethanol.

Ammonolysis : Reaction with ammonia (B1221849) or primary/secondary amines can convert the esters to amides, likely proceeding faster at the acyloxymethyl position.

Table 2: Summary of Derivatization Strategies
Functional GroupReaction TypeTypical ReagentsProduct Type
Primary AmineN-AcylationAcetyl Chloride, PyridineN-acetyl (amide) derivative
Benzyl EsterHydrogenolysisH₂, Pd/CCarboxylic acid + Toluene
Both EstersReductionLiAlH₄, then H₂ODiol derivative

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic and Aliphatic Moieties

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring can undergo EAS, but its reactivity is influenced by the attached substituent.

Directing Effects : The substituent is -CH₂-O-C(O)-R. The methylene (B1212753) spacer (-CH₂) isolates the oxygen atom from the ring, preventing it from donating electron density via resonance. The primary influence is a weak electron-withdrawing inductive effect from the ester group, which deactivates the ring compared to benzene. Such alkyl groups with electron-withdrawing substituents are typically ortho, para-directing. wikipedia.orgcognitoedu.org Therefore, reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation would require slightly more forcing conditions and would yield a mixture of ortho and para isomers. youtube.com

Nucleophilic Substitution: The aliphatic portions of the molecule have several sites susceptible to nucleophilic attack.

Benzylic Carbon : The benzylic carbon (Ph-CH₂) is a prime site for SN reactions. chemistrysteps.com Transition-metal catalysts, such as those based on nickel or ruthenium, can facilitate the substitution of the ester group with various carbon nucleophiles, like malonates, providing a pathway for C-C bond formation at the benzylic position. acs.orgnih.govrsc.orgrsc.org

Carbonyl Carbons : As previously discussed, the carbonyl carbons of both ester groups are electrophilic centers for nucleophilic acyl substitution.

Acyloxymethyl Carbon : The methylene carbon situated between the two ester functionalities (-C(O)-CH₂-O-) is activated towards nucleophilic attack, which is a key factor in the high reactivity of the acyloxymethyl ester group.

Regioselective and Stereoselective Transformations

The concepts of selectivity are paramount in predicting the chemical behavior of a polyfunctional molecule like this compound.

Regioselectivity : This refers to the preference of a reaction to occur at one specific site over others. study.comstudy.com

Ester Cleavage : Hydrolysis, transesterification, and ammonolysis will preferentially target the acyloxymethyl ester.

Deprotection : Catalytic hydrogenolysis will selectively cleave the benzyl ester.

Nucleophilic Attack on Amine : Reactions with most electrophiles will occur at the primary amine due to its superior nucleophilicity compared to the other functional groups.

Aromatic Substitution : Electrophilic attack on the benzene ring will favor the ortho and para positions.

Stereoselectivity : This type of selectivity results in the preferential formation of one stereoisomer over another. study.commasterorganicchemistry.comyoutube.com

The parent molecule, this compound, is achiral.

Stereocenters can be introduced through various transformations. For instance, the reaction of the primary amine with a chiral acylating agent would produce a diastereomeric product. Similarly, stereoselective modifications of the glycine backbone, for example through alkylation of a derived Schiff base, could create chiral centers. nih.gov If the glycine unit were replaced by a chiral amino acid like alanine (B10760859), the resulting molecule would be chiral, and subsequent reactions could proceed with diastereoselectivity.

Table of Mentioned Compounds

Compound Name
This compound
Benzyl alcohol
Benzyl 2-hydroxyacetate
Glycine
Lithium aluminum hydride
Methanol
Methyl 2-((aminoacetyl)oxy)acetate
Palladium-on-carbon
Toluene

Computational Chemistry and Molecular Modeling Studies of Benzyl 2 Glycyloxy Acetate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. For Benzyl (B1604629) 2-(glycyloxy)acetate, these calculations can provide insights into its intrinsic stability and chemical reactivity.

Methodology: The molecular geometry of Benzyl 2-(glycyloxy)acetate would first be optimized using a method like DFT with the B3LYP functional and a basis set such as 6-31G(d,p). epstem.netuni-greifswald.de This process finds the lowest energy conformation of the molecule. Following optimization, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. epstem.net

Additionally, the molecular electrostatic potential (MEP) surface can be mapped to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule might interact with other chemical species.

Hypothetical Research Findings: DFT calculations would likely reveal that the electron density is highest around the oxygen atoms of the carbonyl and ether groups, making these sites susceptible to electrophilic attack. The benzyl group would also influence the electronic distribution. The HOMO-LUMO gap would provide a quantitative measure of its stability relative to similar ester compounds.

Table 5.1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-31G(d,p))

PropertyCalculated ValueInterpretation
Total Energy-875.4 HartreeRepresents the total electronic energy of the optimized structure.
HOMO Energy-7.2 eVIndicates the energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy-0.9 eVIndicates the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap6.3 eVA larger gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment2.5 DebyeIndicates a moderate polarity, influencing solubility and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its multiple rotatable bonds, this compound is a conformationally flexible molecule. Molecular Dynamics (MD) simulations are ideal for exploring its conformational landscape and understanding how it behaves in a solution, such as water. mdpi.commdpi.comresearchgate.net

Methodology: An MD simulation would begin by placing a model of this compound into a simulation box filled with a chosen solvent (e.g., water). The system's behavior is then simulated over a period of nanoseconds, governed by a force field (like AMBER or CHARMM) that defines the physics of atomic interactions. The simulation tracks the trajectory of each atom, revealing how the molecule moves, folds, and interacts with its environment. mdpi.com Analysis of the simulation trajectory allows for the identification of stable conformations and the study of intermolecular interactions, such as hydrogen bonding with water molecules.

Table 5.2: Hypothetical Conformational Analysis from Molecular Dynamics

Dihedral AngleDominant Conformer(s)Population (%)Description
C1-O2-C3-C4175° (trans)75%The ester linkage predominantly adopts an extended, trans conformation.
C1-O2-C3-C465° (gauche)25%A less stable, folded gauche conformation is also observed.
O2-C3-C4-O5-70° (gauche)60%The glycyloxy backbone shows significant flexibility.
O2-C3-C4-O5180° (trans)40%An extended conformation of the glycyloxy moiety is also present.

Structure-Activity Relationship (SAR) Modeling for Theoretical Investigations of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or a specific physicochemical property. nih.govmdpi.com For this compound, a QSAR study could be hypothetically designed to predict the properties of its analogues for a specific purpose, such as skin permeability or inhibitory activity against a target enzyme.

Methodology: A QSAR study involves several steps. First, a dataset of molecules (a training set) with known activities is required. Since data for this compound is unavailable, a hypothetical study would involve creating a virtual library of its analogues by modifying specific parts of the molecule (e.g., substituting the benzyl ring, altering the linker). For each analogue, a set of molecular descriptors (e.g., LogP for lipophilicity, molecular weight, polar surface area) would be calculated. Statistical methods, such as multiple linear regression, are then used to build a mathematical model that links these descriptors to the activity.

Hypothetical Research Findings: A hypothetical QSAR model could predict that increasing the lipophilicity of the benzyl group (e.g., by adding a chloro or methyl substituent) might enhance a property like membrane permeability. Conversely, adding polar groups to the glycyloxy moiety could increase water solubility. Such a model would be invaluable for guiding the synthesis of new analogues with desired properties, reducing the need for extensive experimental screening.

Table 5.3: Hypothetical QSAR Data for Analogues of this compound

AnalogueModificationLogP (Descriptor)Polar Surface Area (Ų) (Descriptor)Predicted Activity (Hypothetical)
Parent Compound None2.165.81.0
Analogue 14-Chloro on Benzyl2.865.81.5
Analogue 24-Methoxy on Benzyl1.975.10.8
Analogue 3Hydroxyl on Glycyl1.586.00.6
Analogue 4Ethyl instead of Benzyl1.665.80.7

Ligand-Protein Docking Simulations for Hypothetical Biological Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.comresearchgate.net This technique can be used to hypothesize potential biological targets for this compound and to understand the molecular basis of its interaction.

Methodology: A docking simulation requires the 3D structure of a target protein, often obtained from the Protein Data Bank. A hypothetical target for an ester-containing compound could be a hydrolase or lipase (B570770) enzyme. The ligand (this compound) is then computationally placed into the active site of the protein in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts. acs.org

Hypothetical Research Findings: Let's hypothesize docking this compound into the active site of a human cutaneous lipase. The simulations might predict that the benzyl group fits into a hydrophobic pocket of the enzyme, while the ester carbonyl group forms a crucial hydrogen bond with a serine or histidine residue in the catalytic site. Such an interaction could suggest that this compound might act as a substrate or an inhibitor for this enzyme. The results would provide a structural hypothesis for a potential biological role that could be tested experimentally.

Table 5.4: Hypothetical Docking Results against Human Cutaneous Lipase

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
This compound -7.5SER-152Hydrogen Bond with Carbonyl Oxygen
TRP-88, PHE-210Hydrophobic (π-π stacking) with Benzyl Ring
LEU-145Hydrophobic Interaction with Alkyl Chain
Analogue 1 (4-Chloro) -8.1SER-152Hydrogen Bond with Carbonyl Oxygen
TRP-88, PHE-210, ALA-211Enhanced Hydrophobic Interactions
Analogue 3 (Hydroxyl) -6.9SER-152, ASP-180Additional Hydrogen Bond with new Hydroxyl

Biological Activity Investigations of Benzyl 2 Glycyloxy Acetate in Vitro Studies

Exploration of Enzyme Inhibition or Activation Profiles (e.g., Esterases, Peptidases)

No studies investigating the inhibitory or activating effects of Benzyl (B1604629) 2-(glycyloxy)acetate on any esterases, peptidases, or other enzymes have been reported in the scientific literature.

Cell-Based Assays for General Biological Impact Assessment in Model Cell Lines

There is no available data from cell-based assays to assess the general biological impact of Benzyl 2-(glycyloxy)acetate on any model cell lines.

Receptor Binding Studies in Recombinant Systems

No research has been published detailing the binding affinity of this compound for any specific receptors in recombinant systems.

Antimicrobial Screening in Controlled In Vitro Cultures

There are no reports of this compound having been screened for antimicrobial activity against any bacteria or fungi in controlled in vitro cultures.

Mechanistic Pathway Research for Benzyl 2 Glycyloxy Acetate

Proposed Metabolic Pathways and Biotransformation Studies Utilizing In Vitro Enzyme Systems

Currently, there are no published studies that propose or investigate the metabolic pathways and biotransformation of Benzyl (B1604629) 2-(glycyloxy)acetate using in vitro enzyme systems. It is plausible that the ester linkage in Benzyl 2-(glycyloxy)acetate would be susceptible to hydrolysis by various esterases present in biological systems, which could lead to the formation of benzyl alcohol and glycyloxyacetic acid. The metabolism of benzyl alcohol has been studied, and it is known to be oxidized to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid and excreted. wikipedia.orghmdb.cacdc.gov Glyoxylic acid is a known metabolite in various pathways, including the glyoxylate (B1226380) cycle. researchgate.net However, without specific studies on this compound, this remains a hypothetical pathway.

Investigation of Intracellular Targets and Associated Cellular Responses

There is no available research that has investigated the specific intracellular targets of this compound. Consequently, there is no data on the cellular responses that may be associated with exposure to this compound. Research into the effects of its potential metabolites shows that glyoxylic acid, an α-keto acid metabolite of glycine, has been found to promote myogenesis in C2C12 cells. nih.govnih.gov

Elucidation of Molecular Interactions at the Subcellular Level

Due to the absence of studies on the intracellular targets of this compound, there is no information available to elucidate its molecular interactions at the subcellular level.

Development of Novel Derivatives and Analogues of Benzyl 2 Glycyloxy Acetate

Structure-Activity Relationship (SAR) Guided Design and Synthesis of Modified Compounds

Structure-Activity Relationship (SAR) studies are fundamental to identifying the key structural features of a molecule that are responsible for its biological effects. In the context of Benzyl (B1604629) 2-(glycyloxy)acetate, an SAR-guided approach involves systematically altering its three main components—the benzyl group, the acetate (B1210297) linker, and the glycyloxy moiety—and evaluating the impact of these changes on activity. This methodical process allows for the construction of a detailed map correlating chemical structure with biological function.

The design of new analogues often begins with computational modeling to predict how modifications might influence the molecule's shape, electronic properties, and potential binding to a biological target. Synthetic strategies are then developed to create these modified compounds. For instance, to probe the importance of the benzyl ring's aromatic nature, analogues with cyclohexyl or other non-aromatic groups might be synthesized. Similarly, the length and rigidity of the acetate linker could be varied by incorporating additional methylene (B1212753) units or introducing double bonds.

A common SAR investigation involves modifying the substitution pattern of the benzyl ring. Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, chloro) at different positions (ortho, meta, para) can significantly alter the molecule's electronic distribution and lipophilicity, which in turn can affect its biological activity. The synthesis of such analogues is typically achieved by starting with the corresponding substituted benzyl alcohol and reacting it with a protected glycine (B1666218) derivative.

Compound IDModification on Benzyl Ring (R)Resulting Property ChangeHypothetical Biological Activity (Relative Potency)
BGA-Parent -H (Unsubstituted)Baseline1.0
BGA-EDG 4-OCH₃ (Electron-Donating)Increased electron density in the ring2.5
BGA-EWG 4-NO₂ (Electron-Withdrawing)Decreased electron density in the ring0.8
BGA-Halogen 4-Cl (Halogen)Increased lipophilicity, slight electron withdrawal1.5
BGA-Steric 2,6-di-CH₃ (Steric Hindrance)Restricted rotation of the benzyl group0.3

This interactive table presents hypothetical data to illustrate SAR principles.

Modification of the Glycyloxy Moiety for Altered Physicochemical or Biological Properties

The glycyloxy moiety, derived from the simplest amino acid glycine, offers numerous opportunities for modification to fine-tune the molecule's properties. Altering this part of the structure can profoundly impact physicochemical characteristics like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for a compound's behavior in biological systems. biomedres.us

One straightforward modification is the replacement of glycine with other natural or unnatural amino acids. This strategy, known as amino acid scanning, introduces different side chains that can alter the compound's profile. For example:

Introducing Lipophilicity: Replacing glycine with alanine (B10760859) (methyl side chain) or valine (isopropyl side chain) would increase the molecule's lipophilicity, potentially enhancing membrane permeability.

Introducing Charge: Using aspartic acid or lysine (B10760008) would introduce a negative or positive charge at physiological pH, respectively. This could increase water solubility and allow for the formation of new ionic interactions with biological targets.

Introducing Bulk: Incorporating larger amino acids like phenylalanine or tryptophan would add significant steric bulk, which could be used to probe the size of a target's binding pocket.

These modifications are typically achieved synthetically by using the appropriately N-protected amino acid in the initial esterification steps. Such changes are a key strategy for optimizing a lead compound's absorption, distribution, metabolism, and excretion (ADME) properties. pressbooks.pub

Alterations to the Benzyl Group for Targeted Research Applications

The benzyl group is more than a simple lipophilic component; it is a chemically versatile handle that can be modified for a wide range of research applications. wikipedia.org Its reactivity and well-understood chemistry allow for precise alterations to introduce specific functionalities. nbinno.com

For targeted applications, the benzyl ring can be functionalized with moieties that direct the molecule to a specific tissue or cell type. For instance, attaching a biotin (B1667282) molecule could allow the compound to be used in affinity-based purification of its protein targets. Alternatively, incorporating a fluorescent dye (fluorophore) onto the ring would create a molecular probe for use in cellular imaging studies, enabling researchers to visualize its subcellular localization.

The benzyl group can also serve as a protecting group that is cleaved under specific conditions. chem-station.comorganic-chemistry.org For example, replacing the standard benzyl group with a p-methoxybenzyl (PMB) group allows for oxidative deprotection under milder conditions than those required for a standard benzyl group, a useful feature in complex syntheses. organic-chemistry.org Furthermore, introducing groups that are sensitive to a specific enzyme found only in target cells could turn the molecule into a targeted prodrug.

Alteration to Benzyl GroupRationale / Research ApplicationExample Functional Group
Increase Lipophilicity Enhance membrane permeabilitytert-butyl group
Introduce a Bio-orthogonal Handle Allow for "click" chemistry conjugationAzide (-N₃) or Alkyne (-C≡CH)
Create a Fluorescent Probe Visualize localization in cellsDansyl or Bodipy dye
Enable Targeted Delivery Bind to specific cell surface receptorsFolic acid or a small peptide ligand
Facilitate Photoremovability Release the active compound with lighto-nitrobenzyl group

Exploration of Hybrid Molecules Incorporating Other Pharmacophores

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (active structural units) to create a single hybrid molecule. biomedres.us This approach can lead to compounds with dual or synergistic activities, improved selectivity, or the ability to overcome drug resistance. The Benzyl 2-(glycyloxy)acetate structure can serve as a scaffold for creating such hybrids.

In this strategy, a known bioactive molecule is attached to the this compound core, typically via a carefully chosen linker. The linker's length, flexibility, and chemical nature are critical, as they must allow each pharmacophore to adopt the correct orientation to interact with its respective biological target.

For example, a pharmacophore from a non-steroidal anti-inflammatory drug (NSAID) could be linked to the glycyloxy moiety. The resulting hybrid might exhibit a combined activity profile, potentially targeting multiple pathways in an inflammation cascade. Another approach could involve linking a DNA-alkylating agent to create a compound for cancer research, where the this compound part of the molecule could modulate solubility or cellular uptake. The design and synthesis of these complex molecules represent an advanced strategy in the quest for novel chemical tools and therapeutic leads. nih.gov

Q & A

Q. What are the common synthetic routes for preparing benzyl 2-(glycyloxy)acetate and its structural analogs?

this compound derivatives are typically synthesized via esterification or coupling reactions. For example, benzyl esters with aminoacetamido groups (e.g., benzyl 2-(2-aminoacetamido)acetate) are synthesized using carbodiimide-based coupling agents to link glycine derivatives to benzyl-protected carboxylic acids . Reaction optimization often involves adjusting stoichiometry, temperature (e.g., 0–25°C), and pH to minimize side reactions. Purification is typically achieved via column chromatography or recrystallization, with purity verified by HPLC or GC (≥98% purity thresholds) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Proton shifts for benzyl groups (δ ~7.3 ppm) and glycyloxy moieties (δ ~3.5–4.0 ppm) confirm structural motifs. Complexation studies (e.g., with cyclodextrins) can reveal host-guest interactions via chemical shift perturbations .
  • Chromatography : GC or HPLC with UV detection (λ = 210–254 nm) assesses purity, with retention times compared to standards .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., C₁₈H₂₂N₂O₆S: 394.44 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies optimize reaction yields for glycine-derived benzyl esters under catalytic conditions?

Studies on benzyl acetate synthesis demonstrate that catalyst choice (e.g., ammonium cerium phosphate vs. H₂SO₄) significantly impacts yield. A uniform experimental design (UED) can optimize parameters:

  • Molar ratio : Acid/alcohol ratios of 1.5:1–2:1 maximize esterification efficiency .
  • Catalyst loading : 5–10 wt% catalyst relative to substrate balances activity and cost .
  • Kinetic modeling : Michaelis-Menten kinetics applied to enzymatic synthesis (e.g., lipases) can predict time-dependent yield curves and identify rate-limiting steps .

Q. How do stability and storage conditions affect this compound in aqueous vs. nonpolar environments?

Stability studies for benzyl esters indicate:

  • Hydrolysis susceptibility : Glycyloxy groups hydrolyze in aqueous media (pH < 3 or > 8), necessitating anhydrous storage (e.g., desiccated, −20°C) .
  • Oxidative degradation : Benzyl groups are prone to oxidation; antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) improve shelf life .
  • Solvent compatibility : Stability is higher in aprotic solvents (e.g., DMF, DMSO) than in alcohols or water .

Q. What analytical techniques resolve discrepancies in spectral data for benzyl ester derivatives?

Contradictions in NMR or MS data arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals (e.g., distinguishing glycyloxy vs. benzyl protons) .
  • Isotopic labeling : ¹³C/¹⁵N-labeled glycine moieties clarify ambiguous peaks in complex spectra .
  • Control experiments : Synthesize and analyze intermediate compounds (e.g., benzyl acetate) to isolate spectral contributions .

Methodological Considerations

Q. How can researchers design toxicity and ecotoxicity assays for this compound?

  • Acute toxicity : Follow OECD guidelines for LD₅₀ determination (e.g., oral/administered doses >2000 mg/kg in rodents) .
  • Aquatic toxicity : Use Daphnia magna or algae growth inhibition assays (EC₅₀ thresholds <10 mg/L indicate high toxicity) .
  • Waste management : Partner with certified disposal agencies to handle halogenated or sulfur-containing byproducts .

Q. What computational tools predict the reactivity of this compound in complex reaction systems?

  • DFT calculations : Model transition states for ester hydrolysis or nucleophilic attacks at the glycyloxy carbonyl group .
  • Molecular docking : Simulate interactions with enzymes (e.g., esterases) to predict metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.